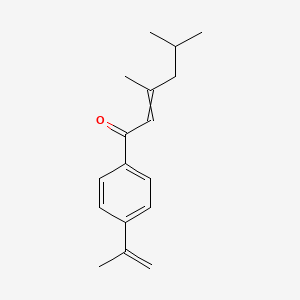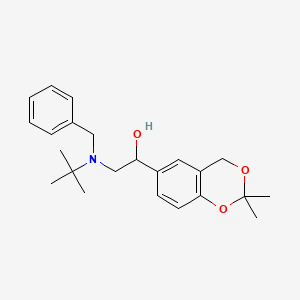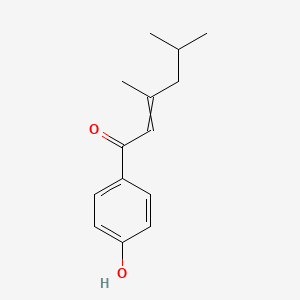
Pitavastatin 3-Ether Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological and Pleiotropic Effects
Pitavastatin, a member of the statin class, is recognized for its potent lipid-lowering capabilities and a broad spectrum of pleiotropic effects. It stands out due to its ability to reduce plasma total cholesterol and triacylglycerol levels significantly. Beyond its primary function, pitavastatin exhibits several additional benefits including the reduction of inflammation and oxidative stress, enhancement of endothelial function, regulation of angiogenesis and osteogenesis, improvement in arterial stiffness, and potential retardation of tumor progression. These multifaceted effects position pitavastatin as a compelling option for managing various diseases beyond hypercholesterolemia (Sahebkar et al., 2021).
Comparative Efficacy and Safety
In clinical studies, pitavastatin has demonstrated significant efficacy in elevating high-density lipoprotein cholesterol (HDL-C) and estimated glomerular filtration rate (eGFR) while also showing a potential decrease in low-density lipoprotein cholesterol (LDL-C). Its safety profile over long-term use has been substantiated, suggesting non-inferiority to atorvastatin in plaque volume reduction and comparable effects in LDL-C reduction against other statins, indicating its utility in managing cardiovascular risks with fewer side effects (Teramoto et al., 2010).
Mechanisms of Action and Drug Interactions
Pitavastatin's pharmacokinetic properties, including its metabolism and interactions with drug transporters, have been a subject of study to understand its distinct therapeutic profile. It exhibits minimal metabolism by the cytochrome P450 system, leading to fewer drug-drug interactions, a significant advantage in clinical settings. The role of transporters such as OATP1B1 and BCRP in its pharmacokinetics and the potential for drug-drug interactions have been explored to optimize its therapeutic use and minimize adverse effects (Hua et al., 2012).
Impact on Glucose Homeostasis
The influence of statins, including pitavastatin, on glucose metabolism has been a topic of investigation. While some statins have been associated with an increased risk of diabetes, pitavastatin has shown a neutral or possibly beneficial effect on glucose homeostasis. It has been suggested that hydrophilic statins like pitavastatin may have a preferable impact on glycemic control compared to lipophilic statins, indicating its potential advantage for patients with or at risk of diabetes (Kostapanos et al., 2010).
Mecanismo De Acción
Target of Action
Pitavastatin 3-Ether Glucuronide, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol within the liver .
Mode of Action
This compound acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it prevents the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver, where decreased hepatic cholesterol concentrations are observed .
Biochemical Pathways
The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The glucuronide form of pitavastatin is additionally converted to pitavastatin lactone by the rearrangement of glucuronic acid moiety . The contribution of the cytochrome P450 (CYP) system for the elimination of pitavastatin is highly marginal .
Pharmacokinetics
Pitavastatin’s unique metabolic profile results in high efficacy at low doses and minimal drug interactions with cytochrome CYP3A4 substrates . Hepatic uptake of pitavastatin is predominantly occupied by the organic anion transporting polypeptide 1B1 (OATP1B1) and solute carrier organic anion transporter family member 1B1 (SLCO1B1) gene . SLCO1B1 genetic polymorphism significantly alters the pharmacokinetics of pitavastatin .
Result of Action
The inhibition of HMG-CoA reductase by this compound leads to a decrease in cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease . This includes conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .
Action Environment
Environmental factors such as the presence of other medications can influence the action of this compound. For instance, its interaction with cytochrome CYP3A4 substrates is minimal, making it an excellent choice for people requiring multiple medications . Additionally, genetic factors such as SLCO1B1 polymorphism can significantly alter the pharmacokinetics of pitavastatin .
Análisis Bioquímico
Biochemical Properties
Pitavastatin 3-Ether Glucuronide interacts with various enzymes and proteins in biochemical reactions. The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . This process leads to the formation of this compound .
Cellular Effects
Pitavastatin, from which this compound is derived, has been shown to have significant effects on various types of cells and cellular processes . It inhibits the endogenous production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels . This ultimately reduces the risk of cardiovascular disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its parent compound, Pitavastatin. Pitavastatin competitively inhibits the enzyme HMG-CoA reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid . This is a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented in the available literature. The parent compound Pitavastatin has been studied extensively. For instance, Pitavastatin has been shown to reduce LDL cholesterol levels over time, thereby preventing cardiovascular disease .
Metabolic Pathways
This compound is involved in the metabolic pathway of Pitavastatin. The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . This process leads to the formation of this compound .
Transport and Distribution
The parent compound Pitavastatin is predominantly taken up by the liver via the organic anion transporting polypeptide 1B1 (OATP1B1) and solute carrier organic anion transporter family member 1B1 (SLCO1B1) gene .
Subcellular Localization
The parent compound Pitavastatin is known to act primarily in the liver, where it inhibits the production of cholesterol .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(E,2R,4S)-1-carboxy-6-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-4-hydroxyhex-5-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32FNO10/c32-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)33-25(16-5-6-16)21(24)12-11-18(34)13-19(14-23(35)36)42-31-28(39)26(37)27(38)29(43-31)30(40)41/h1-4,7-12,16,18-19,26-29,31,34,37-39H,5-6,13-14H2,(H,35,36)(H,40,41)/b12-11+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYJZHURUPDUSA-SEKOGJSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32FNO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

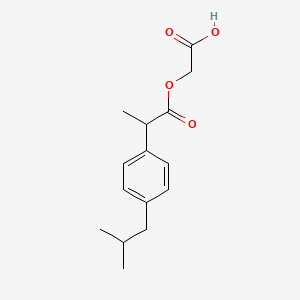


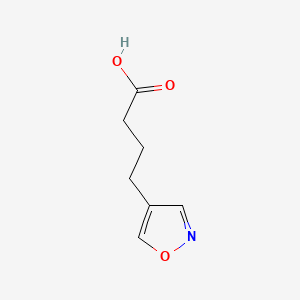
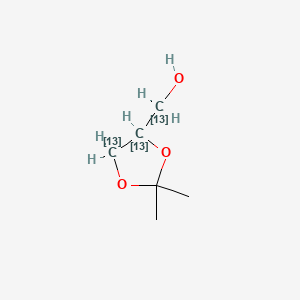
![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)
